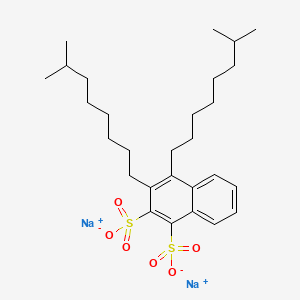
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an ethoxyphenylamine group, an acetyl group, and a tropinium chloride moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride typically involves the following steps:
Formation of Ethoxyphenylamine: Ethoxyphenylamine is synthesized by reacting 4-ethoxyaniline with appropriate reagents under controlled conditions.
Acetylation: The ethoxyphenylamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-(4’-Ethoxyphenylamine-N’-acetyl).
Formation of Tropinium Chloride: The acetylated product is then reacted with tropinium chloride under specific conditions to yield the final compound, N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, cyanides, or other substituted products.
Scientific Research Applications
N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4-benzoquinone imine: Known for its role in the metabolism of acetaminophen and its potential toxicity.
N-(4-Ethoxyphenyl)acetamide: Shares structural similarities but differs in its functional groups and overall reactivity.
Uniqueness
N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
93614-57-4 |
|---|---|
Molecular Formula |
C18H27ClN2O3 |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)acetamide;chloride |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-3-23-17-8-4-13(5-9-17)19-18(22)12-20(2)14-6-7-15(20)11-16(21)10-14;/h4-5,8-9,14-16,21H,3,6-7,10-12H2,1-2H3;1H |
InChI Key |
UGHZRZMVTCHEBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C[N+]2(C3CCC2CC(C3)O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


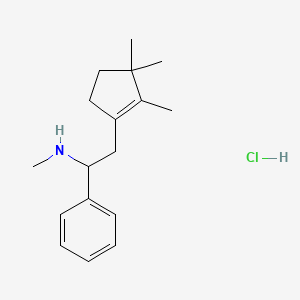
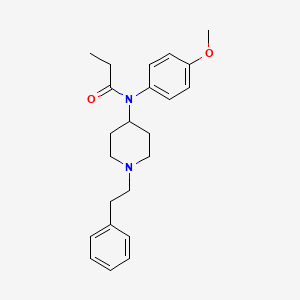

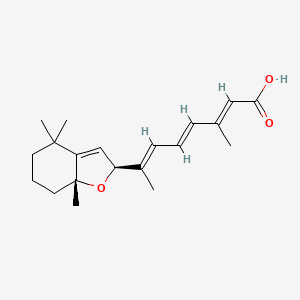


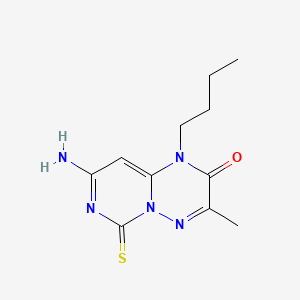
![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)
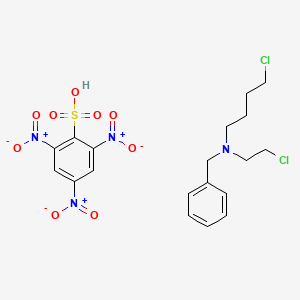
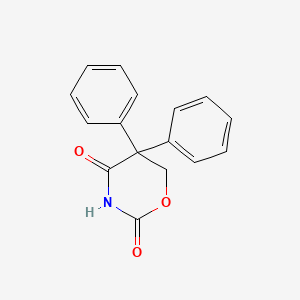
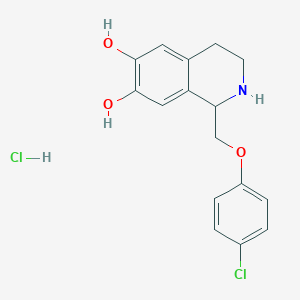
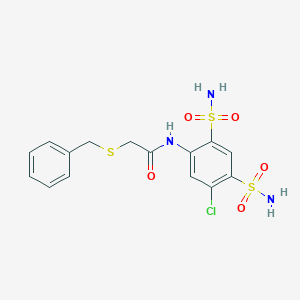
![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
